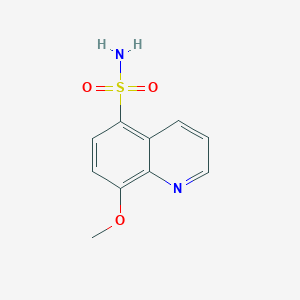
8-Methoxyquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyquinoline-5-sulfonamide is a chemical compound with the CAS Number: 129660-43-1 . It has a molecular weight of 238.27 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Methoxyquinoline-5-sulfonamide, has been a topic of interest in recent years . Various methods have been explored, including synthesis by microwave, using clay or other catalysts that could be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The InChI Code for 8-Methoxyquinoline-5-sulfonamide is1S/C10H10N2O3S/c1-15-8-4-5-9 (16 (11,13)14)7-3-2-6-12-10 (7)8/h2-6H,1H3, (H2,11,13,14) . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
8-Methoxyquinoline-5-sulfonamide: derivatives have been studied for their potential anticancer properties. Quinoline motifs, which include 8-Methoxyquinoline-5-sulfonamide, are present in various therapeutic agents due to their broad spectrum of bio-responses . These compounds have been found to exhibit activity against different cancer cell lines, making them valuable in the development of new anticancer drugs.
Antimicrobial and Antibacterial Agents
The quinoline scaffold is known for its antimicrobial and antibacterial activities. Research has shown that modifications to the quinoline structure, such as sulfonamide substitutions, can enhance these properties . This makes 8-Methoxyquinoline-5-sulfonamide a candidate for developing new antibiotics and antimicrobial agents.
Anti-Inflammatory Properties
Quinoline derivatives are also recognized for their anti-inflammatory effects. The incorporation of the sulfonamide group into the quinoline ring, as seen in 8-Methoxyquinoline-5-sulfonamide, can lead to compounds with significant anti-inflammatory potential, useful in treating various inflammatory disorders .
Antituberculosis Agents
The fight against tuberculosis (TB) has led to the exploration of quinoline derivatives as antituberculosis agents. 8-Methoxyquinoline-5-sulfonamide, with its quinoline core, may serve as a starting point for synthesizing compounds with anti-TB activity .
Antimalarial Applications
Quinolines have a long history in antimalarial therapy, with chloroquine being one of the most well-known examples. As a quinoline derivative, 8-Methoxyquinoline-5-sulfonamide could be utilized to develop new antimalarial drugs, especially in the face of increasing drug resistance .
COX-2 Inhibition for Pain Management
Research has indicated that certain quinoline derivatives can act as COX-2 inhibitors, which are important in pain management and treatment of conditions like arthritis. The structural features of 8-Methoxyquinoline-5-sulfonamide may be optimized to enhance COX-2 inhibitory activity, offering a pathway to new therapeutic agents .
Wirkmechanismus
Target of Action
8-Methoxyquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
8-Methoxyquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 8-Methoxyquinoline-5-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of purines and pyrimidines, which are essential components of DNA .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by 8-Methoxyquinoline-5-sulfonamide leads to a decrease in bacterial DNA synthesis , effectively inhibiting bacterial growth . This makes the compound potentially useful as an antibacterial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Methoxyquinoline-5-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact and therapeutic use of this compound.
Eigenschaften
IUPAC Name |
8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNICQVASFCFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

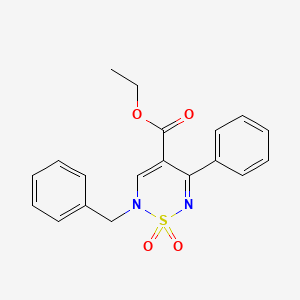
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
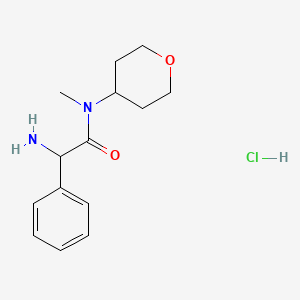
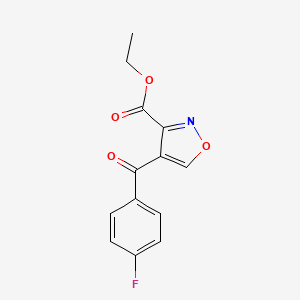
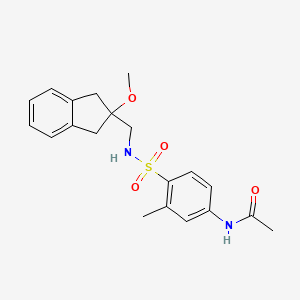
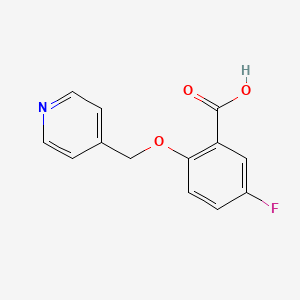
![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)

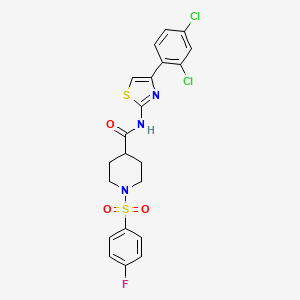
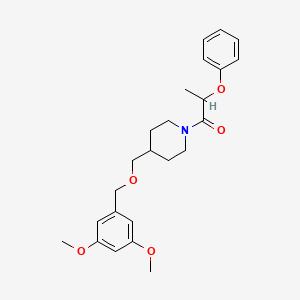
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)
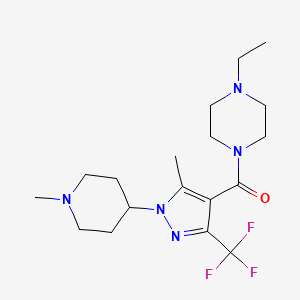
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)